
2,2'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is a complex organic compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two imidazolium rings connected by a nonane chain and a fluoride anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride typically involves the reaction of 1-methylimidazole with a nonane dihalide under controlled conditions. The reaction is carried out in a polar solvent, such as acetonitrile, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of by-products and impurities to meet the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride can undergo various chemical reactions, including:
Oxidation: The imidazolium rings can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivatives.
Substitution: The fluoride anion can be substituted with other anions, such as chloride or bromide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ion exchange reactions are carried out using salts of the desired anion in an aqueous or organic solvent.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various imidazolium salts with different anions.
Scientific Research Applications
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium rings can interact with nucleophilic sites on target molecules, while the fluoride anion can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
Uniqueness
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is unique due to its longer nonane linker, which provides greater flexibility and spatial separation between the imidazolium rings. This structural feature can influence its reactivity, solubility, and interaction with target molecules, making it distinct from other similar compounds with shorter linkers.
Properties
CAS No. |
1245190-21-9 |
|---|---|
Molecular Formula |
C17H30F2N4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methyl-2-[9-(3-methyl-1H-imidazol-3-ium-2-yl)nonyl]-1H-imidazol-3-ium;difluoride |
InChI |
InChI=1S/C17H28N4.2FH/c1-20-14-12-18-16(20)10-8-6-4-3-5-7-9-11-17-19-13-15-21(17)2;;/h12-15H,3-11H2,1-2H3;2*1H |
InChI Key |
DUOMLSCITCVQET-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(NC=C1)CCCCCCCCCC2=[N+](C=CN2)C.[F-].[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


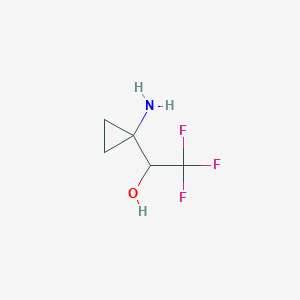
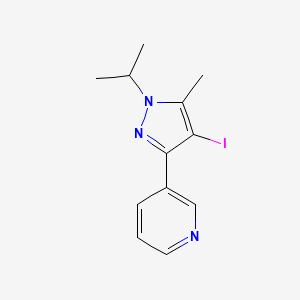
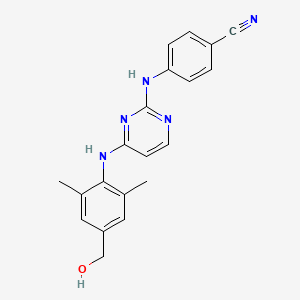
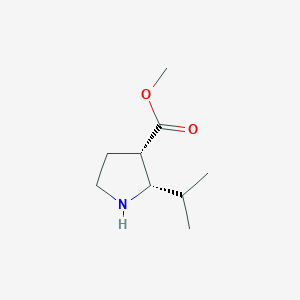
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
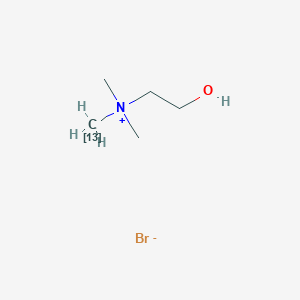
![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
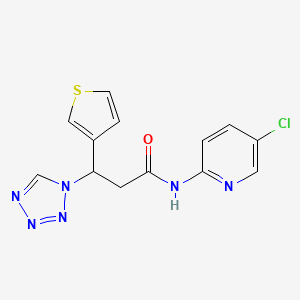
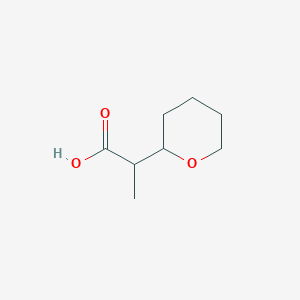
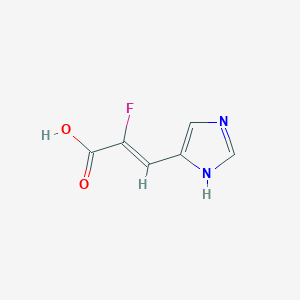
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
